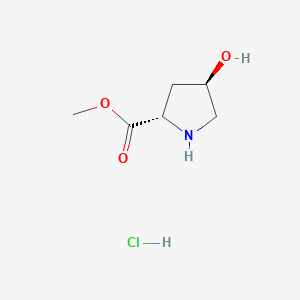

H-Hyp-OMe hydrochloride

Description

Propriétés

IUPAC Name |

methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGSHNXEUZOKHH-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932327 | |

| Record name | Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40216-83-9, 144527-44-6 | |

| Record name | 4-Hydroxy-L-proline methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40216-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, 4-hydroxy-, methyl ester, hydrochloride (1:1), (4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to H-Hyp-OMe Hydrochloride: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Hyp-OMe hydrochloride, chemically known as (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, is a proline derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid pyrrolidine ring and the presence of a hydroxyl group make it a valuable chiral building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, synthesis, and key applications, with a focus on its role as a linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₂ClNO₃ | [1] |

| Molecular Weight | 181.62 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 161-172 °C | |

| Boiling Point | 247.2 °C at 760 mmHg | |

| CAS Number | 40216-83-9 | [1] |

| Storage | 2-8°C, sealed storage, away from moisture | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of trans-4-hydroxy-L-proline. This reaction involves the treatment of the amino acid with methanol in the presence of an acid catalyst, typically hydrogen chloride.[2]

Experimental Protocol: Fischer Esterification

A detailed protocol for the synthesis of trans-4-hydroxy-L-proline methyl ester hydrochloride is as follows:

-

Reaction Setup: Dissolve (2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid hydrochloride (1.0 g, 7.6 mmol) in methanol (25 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.[3]

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (0.83 mL, 11.4 mmol) to the reaction mixture.[3]

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and then heat it to reflux overnight.[3]

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.[3]

-

Product Isolation: The resulting white solid is trans-4-hydroxy-L-proline methyl ester hydrochloride (1.2 g, 92% yield).[3]

-

Characterization: The structure of the product can be confirmed by ¹H NMR spectroscopy.[3]

References

H-Hyp-OMe Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

H-Hyp-OMe hydrochloride (trans-4-Hydroxy-L-proline methyl ester hydrochloride) is a versatile proline derivative extensively utilized in biomedical research and drug development. Its unique structural features, including a secondary amine, a methyl-esterified carboxylic acid, and a hydroxyl group, make it a valuable building block for a range of applications, from peptide synthesis to the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its primary research applications, supported by experimental protocols and quantitative data for related compounds.

Core Applications in Research

This compound's utility in research can be categorized into several key areas:

-

Peptide Synthesis: As a modified amino acid, it is incorporated into synthetic peptides to induce specific secondary structures, enhance stability, and provide a site for further chemical modification at the hydroxyl group.

-

Drug Development and Medicinal Chemistry: It serves as a scaffold or intermediate in the synthesis of small molecule inhibitors and other pharmaceutical compounds, particularly those targeting collagen-related pathologies.

-

PROTAC and ADC Linkers: The molecule is employed as a non-cleavable, alkyl-chain-based linker in the synthesis of ADCs and PROTACs, connecting the targeting moiety (antibody or small molecule ligand) to the cytotoxic payload or E3 ligase ligand, respectively[1].

-

Matrix Metalloproteinase (MMP) Inhibition: Derivatives of hydroxyproline have been shown to act as inhibitors of MMPs, a family of enzymes involved in the degradation of the extracellular matrix and implicated in diseases such as cancer and arthritis.

-

Anti-inflammatory Research: A closely related derivative has demonstrated anti-inflammatory properties through the inhibition of TNF-α and other inflammatory mediators[1].

Quantitative Data

While specific quantitative data for this compound is not extensively published in readily accessible literature, the following tables present data for closely related proline and hydroxyproline derivatives to provide a contextual understanding of their activity.

Table 1: Inhibitory Activity of Proline-Based Compounds against Matrix Metalloproteinases

| Compound | MMP-1 IC₅₀ (nM) | MMP-3 IC₅₀ (nM) | Reference |

| Proline-based Inhibitor 14 | <100 | <10 | [2] |

| Proline-based Inhibitor 34 | >1000 | >100 | [2] |

| (2S,4S)-4-Hydroxyproline Derivative 4 | - | - | Selective picomolar inhibitor of MMP-13[3] |

Note: The data above is for structurally related proline derivatives, not this compound itself, but illustrates the potential for this class of compounds as MMP inhibitors.

Table 2: Binding Affinity of a Hydroxyproline-Based Ligand for the VHL E3 Ligase

| Compound | Binding Affinity (Kd) to VHL (nM) | Reference |

| Representative Hydroxyproline-based VHL Ligand | 185 | [4] |

Note: This data is for a representative hydroxyproline-based molecule used in the development of PROTACs and demonstrates the utility of the hydroxyproline scaffold in targeting E3 ligases.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and related applications.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for another 5 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling (Standard Amino Acids): a. Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the amino acid solution to activate it. c. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. d. Monitor the coupling completion using a Kaiser test. e. Wash the resin with DMF (3x) and DCM (3x).

-

Coupling of this compound: a. For the coupling of this compound, it is first necessary to protect the N-terminus with an Fmoc group. This can be achieved in solution phase prior to its use in SPPS. b. Alternatively, if coupling a preceding amino acid to the N-terminus of a resin-bound hydroxyproline, follow the standard coupling protocol.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the TFA cleavage cocktail and agitate for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: General Procedure for PROTAC Synthesis Using a Hydroxyproline-Based Linker

This protocol provides a general workflow for the synthesis of a PROTAC, where this compound can be a component of the linker.

Materials:

-

Warhead ligand (binds to the protein of interest) with a suitable functional group for linker attachment.

-

E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a hydroxyproline-based ligand for VHL) with a functional group for linker attachment.

-

This compound as part of the linker.

-

Coupling reagents (e.g., HATU, HBTU, EDC/HOBt).

-

Solvents (DMF, DMSO, DCM).

-

Purification supplies (silica gel chromatography, HPLC).

Procedure:

-

Linker Synthesis: Synthesize a linker containing the H-Hyp-OMe moiety. This typically involves functionalizing the hydroxyl group or using the secondary amine for extension, while the methyl ester can be hydrolyzed to a carboxylic acid for coupling.

-

Coupling of Linker to Warhead: a. Dissolve the warhead ligand and the synthesized linker in an appropriate solvent like DMF. b. Add coupling reagents and a base (e.g., DIPEA). c. Stir the reaction at room temperature until completion, monitored by TLC or LC-MS. d. Purify the warhead-linker conjugate by column chromatography.

-

Coupling of Warhead-Linker to E3 Ligase Ligand: a. Dissolve the purified warhead-linker conjugate and the E3 ligase ligand in a suitable solvent. b. Add coupling reagents and a base. c. Stir the reaction until completion. d. Purify the final PROTAC molecule using HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Protocol 3: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis with a Non-Cleavable Linker

This protocol outlines the general steps for conjugating a drug to an antibody using a non-cleavable linker, for which this compound can be a precursor.

Materials:

-

Monoclonal antibody (mAb).

-

Payload (cytotoxic drug) with a reactive handle.

-

Linker precursor (e.g., a derivative of this compound with a maleimide group).

-

Reducing agent (e.g., TCEP).

-

Conjugation buffer (e.g., phosphate buffer with EDTA).

-

Purification system (e.g., size exclusion chromatography).

Procedure:

-

Antibody Reduction: a. Prepare the mAb in a suitable buffer. b. Add a controlled amount of a reducing agent like TCEP to reduce a specific number of interchain disulfide bonds, exposing reactive thiol groups. c. Incubate at 37°C for 1-2 hours.

-

Linker-Payload Conjugation: a. Dissolve the maleimide-functionalized linker-payload (derived from a precursor like this compound) in a co-solvent like DMSO. b. Add the linker-payload solution to the reduced antibody solution. c. Incubate at room temperature for 1-2 hours to allow the maleimide to react with the antibody's thiol groups.

-

Purification: a. Purify the ADC from unreacted linker-payload and other reagents using size exclusion chromatography.

-

Characterization: a. Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. b. Assess the purity and aggregation state by size exclusion chromatography.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the applications of this compound.

Caption: Mechanism of action for a PROTAC utilizing a H-Hyp-OMe based linker.

Caption: General mechanism of action for an ADC with a non-cleavable linker.

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of matrix metalloproteinase inhibitors derived from a modified proline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Potent Proline-Based Metalloproteinase Inhibitors: Design, (Radio)Synthesis, and First in Vivo Evaluation as Radiotracers for Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Hyp-OMe Hydrochloride (CAS 40216-83-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Hyp-OMe hydrochloride (trans-4-Hydroxy-L-proline methyl ester hydrochloride), a versatile molecule utilized in various fields of chemical and biological research. This document collates available data on its chemical and physical properties, synthesis, and biological activities, offering detailed experimental protocols and conceptual visualizations to support its application in a research and development setting.

Core Chemical and Physical Data

This compound is a derivative of the non-essential amino acid hydroxyproline, a major component of collagen.[1] Its hydrochloride salt form generally enhances solubility in aqueous solutions, making it suitable for a variety of experimental conditions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40216-83-9 | [3] |

| Molecular Formula | C₆H₁₂ClNO₃ | [3] |

| Molecular Weight | 181.62 g/mol | [3] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Melting Point | 161-172 °C | [4] |

| Boiling Point | 247.2 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water (sonication may improve dissolution) | [5] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place. The compound is hygroscopic. | [3][5] |

| SMILES | COC([C@@H]1C--INVALID-LINK--O)=O.Cl | [3] |

| InChI Key | KLGSHNXEUZOKHH-JBUOLDKXSA-N | [4] |

Synthesis and Formulation

The synthesis of this compound is typically achieved through the esterification of trans-4-hydroxy-L-proline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the esterification of hydroxyproline.[5][6]

Objective: To synthesize trans-4-Hydroxy-L-proline methyl ester hydrochloride from trans-4-hydroxy-L-proline.

Materials:

-

(2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid hydrochloride (trans-4-hydroxy-L-proline hydrochloride)

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Dissolve (2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid hydrochloride (e.g., 1.0 g, 7.6 mmol) in anhydrous methanol (25 mL) in a round-bottom flask equipped with a magnetic stir bar.[6]

-

Cool the solution to 0°C using an ice bath.[6]

-

While stirring, slowly add thionyl chloride (e.g., 0.83 mL, 11.4 mmol) to the cooled solution.[6] Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature.[6]

-

Fit the flask with a reflux condenser and heat the mixture to reflux overnight.[6]

-

Monitor the reaction completion using an appropriate method (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.[6]

-

Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator to yield the crude product.[6]

-

The resulting white solid is trans-4-hydroxy-L-proline methyl ester hydrochloride. A yield of approximately 92% has been reported for this procedure.[6]

-

Confirm the structure of the product using analytical techniques such as ¹H NMR.[6]

Formulation for In Vitro and In Vivo Studies

For experimental use, this compound can be formulated in various vehicles. The following are examples of solvent systems that have been used for similar research compounds.

Table 2: Example Formulations

| Protocol | Solvent System | Resulting Solubility | Reference(s) |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (13.77 mM) | [7] |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (13.77 mM) | [7] |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (13.77 mM) | [7] |

Note: The solubility should be confirmed for each specific experimental setup. Sonication can be used to aid dissolution.[7]

Biological Activity and Applications

This compound has been identified as a molecule with several biological activities and is also utilized as a structural component in advanced drug delivery and therapeutic modalities.

Matrix Metalloproteinase (MMP) Inhibition

Chemokine Receptor and Cytokine Modulation

The compound has been reported to be effective against chemokine receptors, including the CCR5 receptor, and can inhibit the effects of chemokines such as TNFα.[8][9] This suggests a potential role in modulating inflammatory responses. The inhibition of cytokine production is believed to occur through the disruption of signaling pathways that lead to inflammation and cell proliferation.[8] As with its MMP inhibitory activity, specific quantitative data on its potency against these targets is not widely published.

Application in ADC and PROTAC Technology

This compound serves as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[4][7][]

-

ADCs are targeted therapies consisting of an antibody linked to a cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the conjugate.

-

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the formation of a productive ternary complex.

Experimental Protocols for Biological Assays

The following are representative protocols for assessing the biological activities of compounds like this compound. These are generalized procedures and would require optimization for this specific molecule.

Representative Protocol: MMP Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for screening for MMP inhibitors using a fluorogenic substrate.

Objective: To determine the inhibitory activity of this compound against a specific Matrix Metalloproteinase.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-1)

-

MMP assay buffer

-

Fluorogenic MMP substrate

-

Known MMP inhibitor (e.g., GM6001) as a positive control

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Create a serial dilution of the test compound and the positive control in MMP assay buffer.

-

In a 96-well plate, add the diluted compounds. Include wells for an uninhibited enzyme control (with assay buffer instead of inhibitor) and a blank (with assay buffer and substrate, but no enzyme).

-

Add the MMP enzyme to the wells containing the test compounds and the uninhibited control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 5-10 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a microplate reader (e.g., λex = 490 nm, λem = 520 nm).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the uninhibited control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Representative Protocol: CCR5 Competitive Binding Assay

This protocol outlines a general approach for a competitive binding assay to assess the affinity of a compound for the CCR5 receptor.

Objective: To determine if this compound binds to the CCR5 receptor and to quantify its binding affinity (Ki).

Materials:

-

Cell line expressing human CCR5 (e.g., HEK293-CCR5)

-

Radiolabeled or fluorescently labeled CCR5 ligand (e.g., ¹²⁵I-CCL3 or a fluorescent analog)

-

This compound

-

Binding buffer

-

Filtration apparatus with glass fiber filters

-

Scintillation counter or fluorescence detector

Procedure:

-

Culture the CCR5-expressing cells and prepare cell membranes or use whole cells.

-

In a 96-well plate, set up the binding reactions. Each reaction should contain:

-

A fixed concentration of the labeled ligand.

-

Varying concentrations of this compound (the competitor).

-

Wells for total binding (labeled ligand only) and non-specific binding (labeled ligand with a high concentration of an unlabeled known CCR5 ligand).

-

-

Add the cell membranes or whole cells to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free ligand.

-

Quantify the amount of bound labeled ligand on the filters using a scintillation counter or fluorescence detector.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value of this compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Representative Protocol: In Vitro TNF-α Production Inhibition Assay

This protocol describes a general cell-based assay to measure the inhibition of TNF-α production.

Objective: To evaluate the ability of this compound to inhibit the production of TNF-α in immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640)

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plate

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Pre-incubate the cells with the different concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include an unstimulated control and a vehicle control.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each concentration of the test compound relative to the stimulated vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Signaling Pathways and Visualizations

While this compound is reported to affect chemokine and TNF-α signaling, the precise molecular mechanisms have not been detailed in the available literature. The following diagrams illustrate the general signaling pathways that this compound may modulate.

Synthesis Workflow

Potential Mechanism of Action: CCR5 Signaling

This compound has been reported to be effective against the CCR5 receptor. CCR5 is a G-protein coupled receptor (GPCR) that, upon binding its chemokine ligands, activates intracellular signaling cascades leading to cell migration and other inflammatory responses. A small molecule antagonist would block these downstream effects.

Potential Mechanism of Action: TNF-α Signaling

This compound may inhibit the production or action of TNF-α. TNF-α signals through its receptors (TNFR1 and TNFR2) to activate pathways such as NF-κB, which is a key regulator of inflammatory gene expression. Inhibition of this pathway would lead to a reduction in inflammation.

Pharmacokinetics and Toxicology

As a compound primarily used for research purposes, there is a lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicology of this compound. Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound. A comprehensive toxicological profile has not been established.

Conclusion

This compound (CAS 40216-83-9) is a valuable chemical entity with applications ranging from its use as a building block in peptide synthesis to its role as a linker in sophisticated therapeutic modalities like ADCs and PROTACs. Its reported biological activities as an inhibitor of matrix metalloproteinases and a modulator of inflammatory pathways involving chemokine receptors and TNF-α suggest its potential as a tool compound for research in these areas. While quantitative biological data and detailed mechanistic studies are not extensively documented in public literature, this guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this compound's properties and applications. Further investigation is warranted to fully elucidate its biological potential and mechanism of action.

References

- 1. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. trans-4-Hydroxy-L-proline methyl ester hydrochloride | 40216-83-9 | FH24381 [biosynth.com]

- 9. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

H-Hyp-OMe hydrochloride molecular structure and weight

An In-depth Technical Guide to H-Hyp-OMe Hydrochloride: Molecular Structure, Properties, and Applications

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical building blocks is paramount. This guide provides a detailed overview of this compound, a proline derivative with significant applications in medicinal chemistry and pharmacology. This document outlines its molecular characteristics, provides experimental context, and visualizes its role in modern therapeutic modalities.

Molecular Structure and Identification

This compound is the hydrochloride salt of the methyl ester of hydroxyproline. It exists as two primary stereoisomers, trans-4-hydroxy-L-proline methyl ester hydrochloride and cis-4-hydroxy-L-proline methyl ester hydrochloride, distinguished by the stereochemistry at the 4-position of the pyrrolidine ring. The trans-isomer is the more commonly utilized and referenced form in literature and commercial products.

-

IUPAC Name: methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride (trans-isomer)[]

-

Synonyms: H-Hyp-OMe·HCl, L-Hydroxyproline methyl ester hydrochloride, Methyl (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride[2]

The molecular structure consists of a pyrrolidine ring, characteristic of proline, with a hydroxyl group at the C4 position and a methyl ester at the C2 carboxylate position. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for trans-4-Hydroxy-L-proline methyl ester hydrochloride.

| Property | Value | Reference(s) |

| CAS Number | 40216-83-9 (trans-isomer) | [2][4][5] |

| 40126-30-5 (cis-isomer) | [6][7] | |

| Molecular Formula | C₆H₁₂ClNO₃ | [][2][4] |

| Molecular Weight | 181.62 g/mol | [][2][4] |

| Appearance | White to off-white crystalline solid/powder | [][4] |

| Purity | Typically ≥98.0% (by NMR or Titration) | [4] |

| Melting Point | 161-172 °C | [] |

| Boiling Point | 247.2°C at 760 mmHg | [] |

| Storage Conditions | 2-8°C, sealed storage, away from moisture | [] |

| SMILES (trans-isomer) | COC(=O)[C@@H]1C--INVALID-LINK--O.Cl | [2] |

Experimental Protocols

General Synthesis of Amino Acid Methyl Ester Hydrochlorides

A common and efficient method for the esterification of amino acids, including the synthesis of this compound, involves the use of trimethylchlorosilane (TMSCl) in methanol. This procedure is valued for its mild reaction conditions and good to excellent yields.[8]

Materials:

-

L-Hydroxyproline

-

Methanol (anhydrous)

-

Trimethylchlorosilane (freshly distilled)

-

Round bottom flask

-

Magnetic stirrer

Protocol:

-

Place the starting amino acid (e.g., L-Hydroxyproline, 0.1 mol) into a clean, dry round bottom flask equipped with a magnetic stir bar.

-

Under a fume hood, slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring.

-

To the resulting mixture, add anhydrous methanol (100 mL). The solution or suspension is then stirred vigorously at room temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Upon completion, remove the solvent and excess reagents from the reaction mixture using a rotary evaporator.

-

The resulting solid is the desired amino acid methyl ester hydrochloride salt. Further purification can be achieved by recrystallization if necessary.

Characterization

The identity and purity of the synthesized this compound are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A Certificate of Analysis for a commercial batch confirms that the ¹H NMR spectrum should be consistent with the expected structure and that purity is often determined to be ≥98.0% by NMR.[4]

Applications in Drug Development and Research

This compound is a versatile building block with several key applications in the pharmaceutical industry.

-

Antibody-Drug Conjugates (ADCs) and PROTACs: It is utilized as a non-cleavable linker component in the synthesis of ADCs and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[][5] In these roles, it connects the targeting moiety (an antibody or a small molecule ligand) to the cytotoxic payload or E3 ligase ligand, respectively.

-

Enzyme Inhibition: trans-4-Hydroxy-L-proline methyl ester hydrochloride has been identified as a matrix metalloproteinase (MMP) inhibitor.[2] MMPs are enzymes involved in the degradation of the extracellular matrix, and their inhibition is a therapeutic strategy for conditions like restenosis.[2]

-

Modulation of Inflammatory Pathways: The compound has been shown to be effective against chemokine receptors, such as the CCR5 receptor. It also demonstrates the ability to inhibit the production of cytokines like TNFα by interfering with signaling pathways that drive inflammation and cell proliferation.[2]

-

Chiral Building Block: As a derivative of a natural amino acid, it serves as a valuable chiral intermediate in the asymmetric synthesis of complex pharmaceutical compounds and bioactive peptides.[3][9]

Visualized Workflow: Role in ADC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) where this compound can be incorporated as part of the linker structure.

Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

This workflow demonstrates the sequential process of preparing the linker-payload moiety, modifying the monoclonal antibody to expose reactive sites, the subsequent conjugation reaction to form the ADC, and the final purification steps to yield the desired therapeutic agent. This compound serves as a foundational component in the initial linker synthesis stage.

References

- 2. trans-4-Hydroxy-L-proline methyl ester hydrochloride | 40216-83-9 | FH24381 [biosynth.com]

- 3. guidechem.com [guidechem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cas 40126-30-5,H-CIS-HYP-OME HCL | lookchem [lookchem.com]

- 7. H-CIS-HYP-OME HCL | 40126-30-5 [chemicalbook.com]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

Solubility Profile of H-Hyp-OMe Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of H-Hyp-OMe hydrochloride (methyl (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride), a critical building block in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this compound in various solvents is paramount for its effective handling, formulation, and application in research and development.

Quantitative Solubility Data

The solubility of this compound has been evaluated in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative data to facilitate comparison.

| Solvent System | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (275.30 mM) | Ultrasonic assistance may be required. It is recommended to use newly opened, hygroscopic DMSO as its water content can significantly impact solubility.[1] |

| Water | Soluble / High Solubility | While specific quantitative data is not readily available in the literature, multiple sources indicate that this compound is soluble in water, with a high affinity for polar solvents.[2][3] The hydrochloride salt form generally enhances aqueous solubility.[3] |

| Methanol | High Solubility | As a polar protic solvent, methanol is reported to be a good solvent for this compound, exhibiting high solubility.[2] |

| Ethanol | Soluble | This compound is soluble in ethanol.[4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (13.77 mM) | This complex solvent system yields a clear solution.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (13.77 mM) | A clear solution is obtained in this formulation.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (13.77 mM) | This mixture also results in a clear solution.[1] |

Experimental Protocols for Solubility Determination

The following outlines a general methodology for determining the solubility of a compound like this compound, based on standard laboratory practices.

Objective:

To determine the approximate solubility of this compound in a given solvent at a specified temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or shaker

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials or test tubes

Procedure (Shake-Flask Method):

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The amount of solid added should be sufficient to ensure that undissolved solid remains, creating a saturated solution in equilibrium with the solid phase.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation may be employed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining microscopic particles, filter the aliquot through a syringe filter compatible with the solvent.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated mass spectrometer.

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the original solvent, typically expressed in mg/mL or mol/L.

The following diagram illustrates a general workflow for solubility determination.

References

H-Hyp-OMe Hydrochloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for H-Hyp-OMe hydrochloride (and its isomers), a key building block in pharmaceutical and organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this chemical compound.

Chemical Identification and Physical Properties

This compound, also known as (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester hydrochloride, and its isomers are typically supplied as a white to off-white solid. While detailed physical and toxicological data are not uniformly available across all suppliers, the following table summarizes the key known properties.

| Property | Data |

| Chemical Name | Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride |

| Synonyms | H-Hyp-OMe HCl, trans-4-Hydroxy-L-proline methyl ester hydrochloride |

| CAS Number | 40216-83-9 |

| Molecular Formula | C₆H₁₂ClNO₃ |

| Molecular Weight | 181.62 g/mol |

| Appearance | White to off-white solid.[1] |

| Solubility | Soluble in water. |

| Storage Temperature | Recommended storage at 4°C, sealed away from moisture.[1] For long-term storage, -20°C or -80°C is advised.[2] |

Hazard Identification and Precautionary Measures

This compound and its isomers are classified with several hazard statements. Understanding these is fundamental to safe handling.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5][6]

Safe Handling and Experimental Workflow

A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following workflow outlines the critical steps from receiving the compound to its final disposal.

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

-

Receiving: Upon receipt, visually inspect the container for any damage or leaks.

-

Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The recommended storage temperature is 4°C for short-term and -20°C to -80°C for long-term storage, in a tightly sealed container to prevent moisture absorption.[1][2]

-

Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat or disposable gown.

-

Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid dust inhalation.[3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

-

-

Handling:

-

Avoid the formation of dust.[7]

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

-

Weighing and Dissolving: Conduct these operations in a fume hood to minimize inhalation exposure.

-

Spill Management: In case of a spill, avoid dust generation.[7] Sweep up the solid material and place it in a suitable, labeled container for disposal.

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following diagram outlines the initial response steps for different routes of exposure.

Caption: First aid response sequence for this compound exposure.

Detailed First Aid Protocols:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[4]

Toxicological and Ecological Information

Conclusion

This compound is a valuable research chemical that requires careful handling to ensure the safety of laboratory personnel. By understanding its hazards, implementing robust safety protocols, and being prepared for emergency situations, researchers can minimize risks and maintain a safe working environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. H-CIS-HYP-OME HCL | 40126-30-5 [amp.chemicalbook.com]

- 6. H-CIS-HYP-OME HCL | 40126-30-5 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

The Strategic Role of H-Hyp-OMe Hydrochloride in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science, the incorporation of modified amino acids is a critical strategy for enhancing the structural and functional properties of synthetic peptides. Among these valuable building blocks, trans-4-Hydroxy-L-proline methyl ester hydrochloride (H-Hyp-OMe hydrochloride) has emerged as a versatile and pivotal component. Its unique structural features—a protected carboxylic acid in the form of a methyl ester, a readily functionalizable hydroxyl group, and a hydrochloride salt form that enhances solubility and handling—make it an indispensable tool for the synthesis of complex peptides, peptidomimetics, and sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This technical guide provides an in-depth exploration of the role of this compound in peptide synthesis, complete with experimental protocols, quantitative data analysis, and visual workflows to support researchers in its effective application.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its successful application in peptide synthesis. These properties influence its solubility, reactivity, and handling.

| Property | Value | Reference(s) |

| CAS Number | 40216-83-9 | [2] |

| Molecular Formula | C₆H₁₁NO₃·HCl | [2] |

| Molecular Weight | 181.62 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 161-172 °C | [2] |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. | |

| Storage Conditions | Store at 2-8°C, sealed and away from moisture. | [2] |

Core Applications in Peptide Synthesis

This compound serves as a crucial starting material in several advanced synthetic applications, primarily in solution-phase peptide synthesis and as a foundational linker component in bioconjugation.

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, this compound provides a C-terminally protected hydroxyproline building block. The hydrochloride salt of the free amine allows for direct coupling with an N-protected amino acid without the need for a separate deprotection step for the amine, provided a suitable base is used to neutralize the hydrochloride. The methyl ester of the carboxylic acid prevents self-polymerization and can be selectively deprotected at a later stage of the synthesis.

Linker for Antibody-Drug Conjugates (ADCs) and PROTACs

The rigid, cyclic structure of the proline ring and the functional handle provided by the hydroxyl group make this compound an ideal component for the synthesis of linkers in ADCs and PROTACs.[1] In these applications, it can be incorporated into the linker structure to provide conformational rigidity, which can be crucial for optimal binding to the target protein and the E3 ligase (in the case of PROTACs). The hydroxyl group also offers a convenient point for further chemical modification and attachment of other linker components or the payload molecule.[1]

Experimental Protocols

While specific protocols for the direct use of this compound are not abundantly available in peer-reviewed literature, the following representative protocol for a solution-phase dipeptide synthesis is adapted from established methods for coupling N-protected amino acids with amino acid methyl ester hydrochlorides.

Representative Protocol: Solution-Phase Synthesis of Boc-Ala-Hyp-OMe

This protocol describes the synthesis of a model dipeptide, Boc-Ala-Hyp-OMe, using Boc-L-alanine and this compound.

Materials and Reagents:

-

Boc-L-alanine (Boc-Ala-OH)

-

trans-4-Hydroxy-L-proline methyl ester hydrochloride (H-Hyp-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of H-Hyp-OMe Free Base (in situ):

-

Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.

-

Add DIPEA (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. This neutralizes the hydrochloride salt to generate the free amine of H-Hyp-OMe in the reaction mixture.

-

-

Peptide Coupling Reaction:

-

In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 equivalents) to the cooled solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

-

To this activated mixture, add the solution of the H-Hyp-OMe free base prepared in step 1.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield Boc-Ala-Hyp-OMe.

-

Quantitative Data on Peptide Coupling Efficiency

While specific yield data for the direct coupling of this compound is not extensively published, a comparative analysis of common coupling reagents in peptide synthesis provides valuable context for optimizing reaction conditions. The choice of coupling reagent significantly impacts the yield and purity of the final peptide.

The following table summarizes the performance of several widely used coupling reagents in the synthesis of a model peptide. This data serves as a general guide for selecting a coupling reagent for use with this compound.

| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |

| HATU | HOAt | DIPEA | DMF | 30 | ~99 |

| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |

| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |

| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |

| COMU | None | DIPEA | DMF | 15-30 | >99 |

| DCC | HOBt | None | DCM | Overnight | Variable |

| EDC | HOBt | DIPEA | DMF/DCM | Overnight | Variable |

Note: Yields are highly dependent on the specific peptide sequence and reaction conditions.

Visualizing the Workflow and Applications

Diagrams created using Graphviz (DOT language) provide clear visual representations of the synthetic workflows and logical relationships involving this compound.

Conclusion

This compound is a valuable and versatile building block in the field of peptide synthesis. Its pre-protected C-terminus and the presence of a functionalizable hydroxyl group make it particularly well-suited for the construction of modified peptides and as a rigid scaffold in the synthesis of complex linkers for ADCs and PROTACs. While the direct use of this compound in solid-phase peptide synthesis is less common, its application in solution-phase synthesis provides a reliable method for the incorporation of hydroxyproline into peptide chains. The provided protocols and data, while generalized, offer a strong starting point for researchers to develop and optimize their synthetic strategies. As the demand for more sophisticated and potent peptide-based therapeutics continues to grow, the strategic use of specialized building blocks like this compound will undoubtedly play an increasingly important role in advancing drug discovery and development.

References

H-Hyp-OMe Hydrochloride: A Proline Analogue for Advanced Research and Drug Development

An In-depth Technical Guide

Introduction

H-Hyp-OMe hydrochloride, also known as (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride or trans-4-Hydroxy-L-proline methyl ester hydrochloride, is a versatile proline analogue that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, combining the rigidity of the proline ring with a hydroxyl group and a methyl-esterified carboxylate, make it a valuable building block for a variety of applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and key applications, with a focus on its role as a proline analogue in peptide synthesis, as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and as a bioactive molecule with potential therapeutic effects.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its hydrochloride salt form generally enhances its solubility in aqueous solutions, making it suitable for a range of experimental conditions.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40216-83-9 | [1] |

| Molecular Formula | C₆H₁₂ClNO₃ | [1] |

| Molecular Weight | 181.62 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity (by NMR) | ≥98.0% | [3] |

| Storage | 4°C, sealed storage, away from moisture. For solutions: -80°C (6 months), -20°C (1 month) | [4] |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of trans-4-hydroxy-L-proline. A common and efficient method involves the use of thionyl chloride in methanol.

Experimental Protocol: Synthesis of this compound

Materials:

-

trans-4-Hydroxy-L-proline hydrochloride

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

Procedure:

-

Dissolve trans-4-hydroxy-L-proline hydrochloride in methanol and cool the solution to 0°C.

-

Slowly add thionyl chloride to the stirred solution at 0°C.

-

Allow the reaction mixture to gradually warm to room temperature and then heat to reflux. The reaction is typically monitored for completion (e.g., overnight).

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

The resulting white solid is this compound. The structure can be confirmed by ¹H NMR spectroscopy.

A representative workflow for the synthesis is depicted in the following diagram:

References

Methodological & Application

Application Notes and Protocols for the Use of H-Hyp-OMe Hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyproline (Hyp) is a non-proteinogenic amino acid crucial for the structural integrity of collagen, the most abundant protein in mammals.[1][2][3] Its incorporation into synthetic peptides can enhance thermal stability, influence conformation, and improve metabolic resistance, making it a valuable building block in drug discovery and biomaterial development.[4] While Fmoc-Hyp(tBu)-OH is the standard derivative for incorporating hydroxyproline in Fmoc-based solid-phase peptide synthesis (SPPS), its precursor, trans-4-Hydroxy-L-proline methyl ester hydrochloride (H-Hyp-OMe HCl), presents a cost-effective starting material.

This document provides a comprehensive protocol for the conversion of H-Hyp-OMe HCl into a suitable derivative for Fmoc-SPPS and its subsequent use in peptide synthesis.

Core Principles and Strategy

H-Hyp-OMe hydrochloride cannot be directly used in a standard Fmoc-SPPS workflow due to its unprotected N-terminus, free hydroxyl side-chain, and C-terminal methyl ester. The following three-step conversion is required to synthesize the SPPS-compatible building block, Fmoc-Hyp(tBu)-OH .

-

N-α-Fmoc Protection: The secondary amine of the proline ring is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

-

C-terminal Saponification: The methyl ester is hydrolyzed to a free carboxylic acid to enable subsequent activation and coupling during SPPS.

-

Side-Chain Protection: The hydroxyl group is protected with an acid-labile tert-butyl (tBu) group to prevent potential side reactions during peptide synthesis.

This prepared Fmoc-Hyp(tBu)-OH can then be used in standard Fmoc-SPPS protocols.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Hyp(tBu)-OH from H-Hyp-OMe HCl

This protocol outlines the conversion of H-Hyp-OMe HCl to the SPPS-ready building block, Fmoc-Hyp(tBu)-OH.

Part A: N-α-Fmoc Protection (Synthesis of Fmoc-Hyp-OMe)

-

Dissolution: Dissolve H-Hyp-OMe HCl (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution to 0°C in an ice bath and add sodium bicarbonate (NaHCO₃, 2.5 equivalents) portion-wise while stirring. Ensure the pH is basic (pH 8-9).

-

Fmocylation: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 equivalents) in dioxane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield Fmoc-Hyp-OMe.

Part B: C-terminal Saponification (Synthesis of Fmoc-Hyp-OH)

Mild conditions are crucial to prevent premature deprotection of the Fmoc group.

-

Dissolution: Dissolve the Fmoc-Hyp-OMe from Part A (1 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Cool the solution to 0°C and add lithium hydroxide (LiOH, 1.2 equivalents) as a solid or an aqueous solution.[5]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Acidification: Once the reaction is complete, carefully acidify the mixture to pH 3-4 with cold 1 M HCl.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield Fmoc-Hyp-OH.

Part C: Side-Chain Hydroxyl Protection (Synthesis of Fmoc-Hyp(tBu)-OH)

-

Dissolution: Dissolve Fmoc-Hyp-OH from Part B (1 equivalent) in anhydrous dichloromethane (DCM).

-

tert-Butylation: Add a catalytic amount of a strong acid (e.g., sulfuric acid) followed by a large excess of isobutylene under pressure in a sealed vessel.

-

Reaction: Stir the reaction at room temperature for 24-48 hours.

-

Work-up: Carefully quench the reaction with a saturated solution of NaHCO₃. Separate the organic layer, wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The final product, Fmoc-Hyp(tBu)-OH, can be purified by crystallization or column chromatography.[6]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Hyp(tBu)-OH

This protocol describes a standard manual Fmoc-SPPS cycle for incorporating the synthesized Fmoc-Hyp(tBu)-OH into a peptide chain.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3-5 equivalents relative to resin loading) and an activating agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add N,N-diisopropylethylamine (DIEA, 2 equivalents relative to the activating agent).

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

To confirm reaction completion, perform a qualitative ninhydrin (Kaiser) test. A yellow/brown bead color indicates a complete reaction, while a blue/purple color signifies incomplete coupling, requiring a recoupling step.

-

Wash the resin with DMF (3-5 times).

4. Final Cleavage and Deprotection:

-

After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

5. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize typical parameters and expected outcomes for the synthesis of the Fmoc-Hyp(tBu)-OH building block and its use in SPPS. Note that actual yields may vary depending on the specific reaction conditions and peptide sequence.

Table 1: Typical Reaction Parameters for Fmoc-Hyp(tBu)-OH Synthesis

| Step | Key Reagents | Solvent | Typical Reaction Time | Typical Yield |

| N-α-Fmoc Protection | Fmoc-Cl, NaHCO₃ | Dioxane/Water | 4-6 hours | 85-95% |

| Saponification | LiOH | THF/Water | 2-4 hours | >90% |

| Side-Chain Protection | Isobutylene, H₂SO₄ | Dichloromethane | 24-48 hours | 70-85% |

Table 2: Comparison of Common Coupling Reagents for SPPS

| Coupling Reagent | Advantages | Disadvantages |

| HBTU/HATU | High coupling efficiency, fast reaction times. | Can cause racemization, especially with sensitive amino acids. |

| HCTU | Similar to HBTU but often faster. | More expensive than HBTU. |

| DIC/Oxyma | Low racemization, cost-effective. | Slower than uronium/aminium-based reagents. |

Table 3: Expected Purity and Yield in SPPS

| Parameter | Typical Range | Factors Influencing Outcome |

| Crude Peptide Purity | 60-90% | Peptide sequence (e.g., aggregation-prone sequences), coupling efficiency, side reactions. |

| Overall Yield | 10-50% | Peptide length, number of difficult couplings, purification losses. |

Visualizations

The Role of Hydroxyproline in Collagen Stability

Hydroxyproline residues, primarily in the Yaa position of the repeating Gly-Xaa-Yaa sequence, are critical for the stability of the collagen triple helix. The hydroxyl group participates in a hydrogen-bonding network, often mediated by water molecules, which helps to lock the three polypeptide chains into their characteristic right-handed supercoil.[3][7]

Caption: Role of Hydroxyproline in Collagen Triple Helix Stability.

Workflow: From H-Hyp-OMe HCl to Peptide Synthesis

The following diagram illustrates the overall workflow, from the initial starting material to its incorporation into a peptide via SPPS.

Caption: Workflow for preparing and using H-Hyp-OMe HCl in SPPS.

References

- 1. researchgate.net [researchgate.net]

- 2. Collagen Structure & Function - Proteopedia, life in 3D [proteopedia.org]

- 3. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Collagen helix - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Incorporating H-Hyp-OMe Hydrochloride into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structural and functional properties. H-Hyp-OMe hydrochloride (trans-4-Hydroxy-L-proline methyl ester hydrochloride) is a valuable building block in peptide synthesis, offering a unique combination of a secondary amine, a hydroxyl group for further modification, and a protected carboxylic acid.[1] Its integration can enhance peptide stability, influence conformation, and provide a handle for conjugation, making it a key component in the development of novel therapeutics, peptidomimetics, and research tools.[1][[“]]

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using both solid-phase and solution-phase synthesis techniques. Additionally, we present data on the effects of hydroxyproline on peptide stability and illustrate the key signaling pathways influenced by hydroxyproline-containing peptides.

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | L-Hyp-OMe·HCl, (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | [[“]] |

| CAS Number | 40216-83-9 | [[“]] |

| Molecular Formula | C₆H₁₁NO₃·HCl | [[“]] |

| Molecular Weight | 181.6 g/mol | [[“]] |

| Appearance | White to off-white crystalline powder | [[“]] |

| Melting Point | 161-172 °C | [[“]] |

| Storage | 0-8 °C | [[“]] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for preparing peptides in a laboratory setting.[3] The following protocol is a general guideline for incorporating this compound into a peptide sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis:

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials:

-

This compound

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable resin)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)

-

Diisopropylethylamine (DIPEA)

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and then DCM to remove residual piperidine and byproducts.

-

Activation and Coupling of this compound:

-

In a separate vial, dissolve this compound (1.5-3 eq.), a coupling agent such as DIC (1.5-3 eq.), and an additive like OxymaPure® (1.5-3 eq.) in DMF.

-

Add DIPEA (1.5-3 eq.) to neutralize the hydrochloride salt.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The efficiency of the coupling can be monitored using a ninhydrin test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, wash the resin and treat it with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis

Solution-phase synthesis is suitable for large-scale production of shorter peptides. The following is a general protocol for the synthesis of a dipeptide using this compound.

Workflow for Solution-Phase Dipeptide Synthesis:

Caption: General workflow for solution-phase dipeptide synthesis.

Materials:

-

This compound

-

N-terminally protected amino acid (e.g., Boc-Ala-OH)

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Ethyl acetate

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

Protocol:

-

Activation of the N-protected Amino Acid: Dissolve the N-protected amino acid (1 eq.), coupling agent (1 eq.), and an additive (if required) in an anhydrous solvent.

-

Neutralization of this compound: In a separate flask, dissolve this compound (1 eq.) in the same anhydrous solvent and add DIPEA (1.1 eq.) to neutralize the hydrochloride salt.

-

Coupling: Add the activated amino acid solution to the neutralized H-Hyp-OMe solution and stir the reaction mixture at room temperature overnight.

-

Workup:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude protected dipeptide.

-

-

Purification: The crude product can be purified by flash column chromatography.

Quantitative Data: Effect of Hydroxyproline on Peptide Stability

The incorporation of hydroxyproline can significantly impact the thermal stability of peptides, particularly in collagen-like triple helices.

Table 2: Melting Temperatures (Tm) of Collagen-Like Peptides

| Peptide Sequence | Tm (°C) | Effect of Hyp | Reference |

| (Pro-Pro-Gly)₁₀ | ~24 | - | [4] |

| (Pro-Hyp-Gly)₁₀ | ~58 | Stabilizing | [4] |

| (Pro-4-Hyp-Gly)₇ | 43.5 | Stabilizing | [5] |

| (Pro-4-Hyp-Gly)₃-Pro-Pro-Gly-(Pro-4-Hyp-Gly)₃ | 34.0 | - | [5] |

| (Pro-4-Hyp-Gly)₃-3-Hyp-4-Hyp-Gly-(Pro-4-Hyp-Gly)₃ | 33.0 | Destabilizing (minor) | [5] |

| (Pro-4-Hyp-Gly)₃-Pro-3-Hyp-Gly-(Pro-4-Hyp-Gly)₃ | 25.5 | Destabilizing (major) | [5] |

Note: The stability effect is compared to a proline residue at the same position.

Table 3: Effect of O-Acylation of Hyp on Triple Helix Stability

| Peptide Sequence | Tm (°C) | Effect of Modification | Reference |

| (Pro-Hyp-Gly)₁₀ | ~58 | - | [6] |

| (Pro-Hyp(OAc)-Gly)₁₀ | 35 | Destabilizing | [6] |

Signaling Pathways

Collagen-derived peptides containing hydroxyproline have been shown to exert biological effects by modulating various cellular signaling pathways.[[“]][[“]] These peptides can influence processes such as cell proliferation, differentiation, and extracellular matrix remodeling.

TGF-β/Smad Signaling Pathway:

Collagen peptides can activate the TGF-β/Smad pathway, which plays a crucial role in collagen synthesis and tissue repair.[[“]][[“]]

Caption: Activation of the TGF-β/Smad pathway by hydroxyproline-containing peptides.

PI3K/Akt/mTOR Signaling Pathway:

This pathway is involved in cell proliferation, survival, and growth, and can be modulated by collagen peptides.[1][[“]]